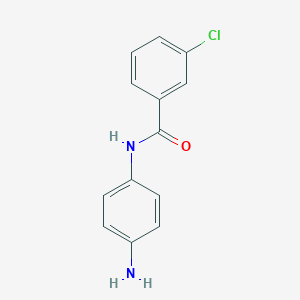

N-(4-aminophenyl)-3-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNNYUNGVIXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-aminophenyl)-3-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-3-chlorobenzamide is a substituted aromatic amide that serves as a versatile intermediate in organic synthesis. Its structural motifs, featuring a reactive primary amine and a halogenated phenyl ring, make it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, spectral data, potential applications, and safety considerations. The information presented herein is intended to support researchers in the effective utilization and further investigation of this compound.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is generally insoluble in water but exhibits solubility in organic solvents such as ethanol and dimethylformamide.[1] The core properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 123098-38-4 | [1] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide | [1] |

| Storage | Room temperature, in a dark, inert atmosphere | N/A |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry pathways. A common and logical approach involves a two-step process: the formation of an amide bond followed by the reduction of a nitro group.

General Synthetic Pathway

The synthesis typically begins with the acylation of p-nitroaniline with 3-chlorobenzoyl chloride to form N-(4-nitrophenyl)-3-chlorobenzamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to a primary amine, yielding the final product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the isomeric compound, 3-amino-N-(4-chlorophenyl)benzamide, and can be modified for the synthesis of this compound.[2]

Step 1: Synthesis of N-(4-nitrophenyl)-3-chlorobenzamide

-

In a round-bottom flask, dissolve p-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-nitrophenyl)-3-chlorobenzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a solution of N-(4-nitrophenyl)-3-chlorobenzamide (1.0 equivalent) in methanol or ethanol, add ammonium chloride (2.0 equivalents) and iron powder (1.8 equivalents).[2]

-

Reflux the reaction mixture for 4-8 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, evaporate the solvent to obtain an oily residue.

-

Add water to the residue and extract the product with dichloromethane (3 x 30 mL).[2]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude solid.[2]

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate and n-hexane, to obtain pure this compound.[2]

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the primary amino group and the amide linkage. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, making it a valuable precursor for the synthesis of a wide range of derivatives. The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions. The chloro-substituted benzene ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amine and amide protons. The protons on the aminophenyl ring will likely appear in the range of δ 6.5-7.5 ppm, while the protons on the chlorobenzoyl ring will be in a similar region, with their exact chemical shifts influenced by the positions of the substituents. The amide proton (CONH) is expected to appear as a singlet further downfield, typically above δ 10 ppm. The amine protons (NH₂) will likely appear as a broad singlet.

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will appear in the region of δ 110-150 ppm, with the carbons attached to the nitrogen and chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.

-

N-H stretching (amide): A band around 3300 cm⁻¹.

-

C=O stretching (amide): A strong absorption band in the range of 1630-1680 cm⁻¹.

-

N-H bending (amide): A band around 1550 cm⁻¹.

-

C-Cl stretching: A band in the region of 600-800 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 246, corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. Common fragmentation pathways for aromatic amides include the formation of a benzoyl cation and subsequent loss of CO.[3]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential applications in various fields, particularly in drug discovery and materials science.[1]

Pharmaceutical Intermediate

The benzamide scaffold is a common feature in many biologically active compounds.[4] Derivatives of N-phenylbenzamides have shown a broad spectrum of pharmacological activities, including antiviral and antiprotozoal properties.[5][6] The presence of a reactive amino group in this compound allows for further chemical modifications to generate libraries of compounds for screening against various biological targets. For instance, related N-phenylbenzamide derivatives have been investigated as potential anti-HBV agents.[5][7]

Precursor for Bioactive Molecules

The structural features of this compound make it a suitable precursor for the synthesis of inhibitors of various enzymes. For example, analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed and synthesized as inhibitors of DNA methylation.[8] Furthermore, N-(2-aminophenyl)benzamide derivatives have been explored as potent histone deacetylase (HDAC) inhibitors with potential anticancer activity.[9]

Intermediate in Dye Synthesis

Aromatic amines are fundamental components in the synthesis of azo dyes and other colorants. The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of dyes.[1]

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as an irritant.[1] As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin exposure.[10]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined chemical properties and reactive functional groups provide a versatile platform for the synthesis of a wide array of novel compounds. This technical guide has provided a comprehensive overview of its synthesis, characterization, applications, and safety, offering a solid foundation for researchers to build upon in their future work with this compound.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Cui, A.-L., Sun, W.-F., Zhong, Z.-J., Jin, J., Xue, S.-T., Wu, S., Li, Y.-H., & Li, Z.-R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729.

-

Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS Medicinal Chemistry Letters, 5(10), 1145-1149.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12084, 4-Chlorobenzamide. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6849-6861.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

- Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(7), 1208-1216.

-

Frontiers. (n.d.). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. google.com [google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dovepress.com [dovepress.com]

- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 10. fishersci.pt [fishersci.pt]

- 11. angenechemical.com [angenechemical.com]

"N-(4-aminophenyl)-3-chlorobenzamide" CAS number 123098-38-4

An In-depth Technical Guide to N-(4-aminophenyl)-3-chlorobenzamide (CAS 123098-38-4)

Authored by a Senior Application Scientist

Disclaimer: The scientific literature on this compound (CAS 123098-38-4) is limited. This guide provides a comprehensive technical overview based on established principles of organic chemistry and the known properties of the broader N-phenylbenzamide and chlorobenzamide classes of compounds. The biological activities and toxicological profiles discussed are potential, inferred properties and should be treated as hypothetical until confirmed by direct experimental evidence for this specific molecule.

Introduction

This compound is a distinct organic molecule characterized by a central benzamide scaffold. It features a 3-chloro substitution on the benzoyl ring and a p-aminophenyl group attached to the amide nitrogen. Its primary role appears to be as a chemical intermediate in organic synthesis, providing a building block for the construction of more complex molecules, potentially for applications in pharmaceuticals and dyes.[1][2] The strategic placement of the chloro and amino functional groups offers versatile reaction sites for further chemical modifications.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical framework for the synthesis, characterization, and potential biological evaluation of this compound. By synthesizing information from related, well-studied benzamide derivatives, we will explore plausible experimental approaches and potential areas of application, all while maintaining a clear distinction between established data for analogous compounds and the specific, yet under-documented, properties of the topic compound.

Compound Identification:

| Property | Value |

|---|---|

| CAS Number | 123098-38-4 |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.70 g/mol |

| IUPAC Name | this compound |

Synthesis and Characterization

The synthesis of this compound can be logically achieved through the acylation of a suitable aniline derivative with a 3-chlorobenzoyl moiety. A common and effective method involves the reaction of 3-chlorobenzoyl chloride with p-phenylenediamine. To avoid di-acylation and other side reactions, a protection strategy for one of the amino groups on p-phenylenediamine may be employed, followed by deprotection. However, controlling the stoichiometry and reaction conditions can also yield the desired mono-acylated product directly.

Proposed Synthetic Protocol

A plausible and efficient synthesis route is adapted from established methods for preparing N-substituted benzamides.[3] This two-step process involves the initial formation of an amide bond with a protected aniline, followed by the removal of the protecting group. A more direct approach involves the reduction of a nitro-group precursor.

Step 1: Synthesis of N-(4-nitrophenyl)-3-chlorobenzamide

-

Reaction Setup: To a solution of 4-nitroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 equivalents) as a base to scavenge the HCl byproduct.

-

Acylation: Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution at 0°C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system like ethanol/water to yield N-(4-nitrophenyl)-3-chlorobenzamide.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the N-(4-nitrophenyl)-3-chlorobenzamide (1.0 equivalent) from the previous step in ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 30 minutes to 2 hours.[3] Monitor the reaction by TLC.

-

Filtration and Concentration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized compound.[4] The following table summarizes the key analytical techniques for this purpose.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons from both phenyl rings, with distinct splitting patterns and chemical shifts. Amine and amide protons will appear as singlets or broad singlets. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for all 13 carbon atoms, including the carbonyl carbon of the amide group. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of the compound. |

| HPLC | Purity assessment and quantification. | A single major peak indicating high purity, with retention time dependent on the chosen column and mobile phase. |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H (amine and amide), C=O (amide), and C-Cl bonds. |

Representative HPLC Protocol for Purity Assessment

This protocol is a general method for benzamide derivatives and should be optimized for this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the area percentage of the main peak to determine purity.

Potential Biological Activity and Mechanism of Action (Hypothetical)

While no specific biological activity has been reported for this compound, the benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The activities of structurally related N-phenylbenzamide and chlorobenzamide derivatives provide a basis for postulating potential therapeutic applications.

Potential as an Antimicrobial Agent

N-phenylbenzamide derivatives have shown promise as antimicrobial agents.[5][6] The presence of a halogen, such as chlorine, on the benzamide ring can contribute to antifungal properties.[7] The specific substitution pattern of this compound could confer activity against various bacterial or fungal strains.

Potential as an Anticancer Agent

The benzamide moiety is a common feature in the design of potential anticancer agents.[7] Derivatives of N-substituted benzamides have been evaluated for their anti-proliferative activity against various cancer cell lines, with some compounds showing inhibitory activity comparable to known anticancer drugs.[8] The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as histone deacetylases (HDACs).

Potential as an Antiviral Agent

Recent studies have highlighted the antiviral potential of N-phenylbenzamide derivatives. For example, a structurally related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was identified as a potent inhibitor of the Hepatitis B virus (HBV).[9][10] The proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule drugs exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling. A plausible, though entirely hypothetical, mechanism of action for this compound could be the inhibition of a kinase involved in a disease-related pathway, such as a mitogen-activated protein kinase (MAPK) cascade, which is often dysregulated in cancer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

A Technical Guide to N-(4-aminophenyl)-3-chlorobenzamide: Nomenclature, Synthesis, and Characterization

Executive Summary: This document provides a comprehensive technical overview of N-(4-aminophenyl)-3-chlorobenzamide, a key chemical intermediate in the development of pharmaceuticals and specialized polymers. The guide establishes the definitive International Union of Pure and Applied Chemistry (IUPAC) name for the compound and details its chemical identity. A robust, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, emphasizing the rationale behind procedural steps to ensure reproducibility and safety. Furthermore, this guide outlines the standard analytical methodologies for structural verification and purity assessment, including expected spectroscopic signatures. It is intended as a critical resource for researchers and professionals in organic synthesis and drug discovery.

Chemical Identity and Nomenclature

The compound commonly referred to as "this compound" is systematically named under IUPAC nomenclature to precisely describe its molecular structure.

IUPAC Name Justification

The official IUPAC name for the compound is This compound . This name is derived by identifying the core functional group and its substituents according to established rules:

-

Parent Amide: The core structure is a benzamide, a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

-

Substituents on the Benzoyl Group: A chlorine atom is attached to the third carbon (meta-position) of the benzene ring originating from the benzoic acid precursor. This is designated as 3-chloro .

-

Substituents on the Nitrogen: The nitrogen of the amide is bonded to a phenyl group (a benzene ring). This phenyl group has an amino (-NH2) substituent at the fourth carbon (para-position). This entire group is named (4-aminophenyl) . The "N-" prefix indicates that this group is attached to the nitrogen atom of the amide.

Combining these components yields the unambiguous IUPAC name: this compound.

Chemical Structure and Identifiers

The chemical structure and key identifiers are crucial for database searches and regulatory compliance.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Table 1: Compound Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 123098-38-4 | [1] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1][2] |

| Molecular Weight | 246.69 g/mol | [1][2] |

| Physical Form | White crystalline solid | [2] |

| Solubility | Insoluble in water; soluble in ethanol, dimethylformamide (DMF) | [2] |

| Storage | Room temperature, inert atmosphere, protected from light |[1] |

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of this compound is through the nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and p-phenylenediamine (1,4-diaminobenzene).

Synthesis Workflow

The overall process involves the reaction of an acid chloride with an amine, followed by purification.

Diagram 2: Synthesis and Purification Workflow

Flowchart of the synthesis and purification process.

Detailed Experimental Protocol

This protocol describes the synthesis on a standard laboratory scale.

Materials and Reagents:

-

p-Phenylenediamine

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Ethanol

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve p-phenylenediamine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add anhydrous triethylamine (1.1 eq) to the stirred solution.

-

Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction. This prevents the protonation of the amine reactants, which would render them non-nucleophilic and halt the reaction.

-

-

Acylation: Dissolve 3-chlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes using a dropping funnel.

-

Causality: The acyl chloride is highly reactive.[5] Slow, dropwise addition at low temperature is critical to control the exothermic reaction, preventing the formation of undesired side products, such as the bis-acylated diamine.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Causality: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from water-soluble salts (triethylammonium chloride).

-

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally, brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic phase before the drying step.

-

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude solid from an ethanol/water solvent system to obtain the pure this compound as a white or pale yellow solid.[6]

Analytical Characterization and Validation

Unambiguous structural confirmation and purity assessment are essential. The following data are typical for this compound and serve as a benchmark for validation.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (multiple signals, ~6.5-8.0 ppm), Amide N-H (singlet, ~9.5-10.5 ppm), Amine N-H₂ (broad singlet, ~5.0-5.5 ppm). Chemical shifts are solvent-dependent. |

| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (~115-140 ppm). |

| IR Spectroscopy | N-H stretches (amine and amide, ~3200-3400 cm⁻¹), C=O stretch (amide I band, ~1650-1670 cm⁻¹), N-H bend (amide II band, ~1510-1550 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z ≈ 247.06. |

Note: Spectroscopic data can be influenced by solvent, concentration, and instrument parameters. The values presented are predictive and based on characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule.[7][8]

Applications in Drug Development and Research

This compound belongs to the benzamide class of compounds, a structural motif present in numerous pharmaceutical agents.[7] Its primary value lies in its role as a versatile chemical intermediate or building block. The two distinct amine functionalities—an amide and a primary aromatic amine—allow for selective, stepwise derivatization to build more complex molecular architectures.

Substituted benzamides are known to exhibit a wide range of biological activities and are core components of drugs targeting:

-

Oncology: As precursors to kinase inhibitors and histone deacetylase (HDAC) inhibitors.[9][10]

-

Infectious Diseases: As scaffolds for antiviral and antimicrobial agents.[11][12]

-

Central Nervous System (CNS) Disorders: As building blocks for various receptor antagonists.

The presence of a chlorine atom can enhance the lipophilicity of a molecule and provide a site for further modification through cross-coupling reactions, making this compound a valuable starting material in medicinal chemistry campaigns.[13]

Conclusion

This guide has established the correct IUPAC nomenclature for this compound and provided a detailed, scientifically-grounded framework for its synthesis and characterization. The protocols and data herein are designed to support the work of researchers and drug development professionals by ensuring a reliable supply of this important chemical intermediate. Adherence to the described methodologies will facilitate the reproducible synthesis and validation required for advanced research applications.

References

-

PubChem. N-(4-amino-3-chlorophenyl)-3-chlorobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PubChem. N-(4-Aminophenyl)-3-iodobenzamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Synthesis of N-chlorobenzamide. Available from: [Link]

-

NIST WebBook. 3-Chlorobenzamide. National Institute of Standards and Technology. Available from: [Link]

-

PubChemLite. N-(4-aminophenyl)-4-chlorobenzamide (C13H11ClN2O). Available from: [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

-

IJNRD. synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available from: [Link]

-

Cheméo. Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Available from: [Link]

-

ResearchGate. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available from: [Link]

- Google Patents. US3996274A - Method for producing chlorobenzoyl chloride.

-

Fakultas Farmasi UAD. synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available from: [Link]

-

PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Available from: [Link]

-

PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Available from: [Link]

- Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

Frontiers. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available from: [Link]

Sources

- 1. 123098-38-4|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-CHLOROBENZAMIDE(618-48-4) 1H NMR spectrum [chemicalbook.com]

- 9. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-(4-aminophenyl)-3-chlorobenzamide: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of the Benzamide Scaffold

Benzamides are a prominent class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The versatility of the benzamide scaffold allows for a wide range of biological activities, and the introduction of various substituents can significantly modulate a compound's physicochemical properties and pharmacological effects. N-(4-aminophenyl)-3-chlorobenzamide is a synthetic organic compound that incorporates key structural motifs of interest: a 3-chlorobenzoyl group and a p-phenylenediamine moiety. This unique combination suggests its potential as an intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals, and as a building block for bioactive agents.[1] This guide will provide a detailed exploration of its molecular characteristics, a robust protocol for its synthesis and characterization, and an analysis of its potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure characterized by a central amide linkage connecting a 3-chlorinated benzene ring to a 4-aminophenyl ring. This structure confers a specific set of physicochemical properties that are crucial for its handling, reactivity, and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 123098-38-4 | [2] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| Appearance | White crystalline solid (predicted) | [1] |

| Melting Point | High melting point (predicted) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient method involves the condensation of 3-chlorobenzoyl chloride with p-phenylenediamine. This reaction is favored due to the high reactivity of the acyl chloride. An alternative route begins with 3-chlorobenzoic acid, which is first converted to the acyl chloride in situ using a chlorinating agent like thionyl chloride (SOCl₂), followed by the reaction with the amine.

Sources

solubility of "N-(4-aminophenyl)-3-chlorobenzamide" in organic solvents

An In-depth Technical Guide to the Solubility of N-(4-aminophenyl)-3-chlorobenzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 123098-38-4) in organic solvents.[1] In the absence of extensive public data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the molecular structure with detailed, field-proven experimental protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

This compound is a substituted benzamide derivative, a class of compounds frequently explored in medicinal chemistry and material science.[1] Its molecular structure suggests potential applications as a synthetic building block for more complex molecules, such as pharmaceuticals and dyes.[1] The success of any application, however, is fundamentally linked to its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, can compromise the therapeutic efficacy and bioavailability of a drug candidate.[2]

This guide moves beyond a simple data sheet to provide a foundational understanding of the principles governing the solubility of this compound. We will dissect its molecular structure to predict its behavior in different solvent classes and provide robust, step-by-step protocols for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" is the cornerstone of solubility prediction.[3] This principle is rooted in the intermolecular forces between the solute and solvent molecules. The dissolution process is a thermodynamic equilibrium between the solid state and the solvated state, governed by the energy required to break the solute-solute lattice interactions and solvent-solvent interactions, balanced by the energy released upon forming new solute-solvent interactions.[4][5][6]

Molecular Structure Analysis of this compound

The structure of this compound contains several key functional groups that dictate its solubility profile:

-

Amide Linkage (-CONH-): This is a highly polar group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Amides generally exhibit higher boiling points and potential for solubility in polar solvents due to this strong hydrogen bonding capability.[7][8]

-

Aromatic Rings: The two phenyl rings are nonpolar and contribute to the molecule's hydrophobicity, favoring interactions with nonpolar solvents through van der Waals forces.

-

Primary Amino Group (-NH₂): Located on the phenyl ring, this group is polar and can act as a hydrogen bond donor, enhancing solubility in protic solvents.

-

Chloro Substituent (-Cl): The electronegative chlorine atom creates a dipole, increasing the molecule's overall polarity, but its contribution to solubility is less significant than that of hydrogen bonding groups.

The interplay between the polar amide and amine groups and the nonpolar aromatic rings suggests that the molecule will exhibit varied solubility across different types of organic solvents.

The Role of Hydrogen Bonding

The ability of this compound to form hydrogen bonds is a primary determinant of its solubility in polar protic solvents.[9] The N-H groups of the amide and amine functionalities can donate hydrogen bonds to acceptor atoms in the solvent (like the oxygen in alcohols), while the carbonyl oxygen of the amide can accept hydrogen bonds from donor groups in the solvent.[10][11] This strong solute-solvent interaction is crucial for overcoming the crystal lattice energy of the solid compound.[9]

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, we can predict the qualitative solubility of this compound in various classes of organic solvents. These predictions provide a starting point for solvent selection in experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The solvent's hydroxyl group can form strong hydrogen bonds with the solute's amide and amino groups, facilitating dissolution. The relatively small alkyl chains do not significantly hinder solvation. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar functional groups and the aromatic rings. Benzamide, a related parent compound, shows very high solubility in these solvents.[12] |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | Acetone is a good hydrogen bond acceptor. Acetonitrile is less effective at solvating the hydrogen bond donating groups. Benzamide solubility is generally lower in these solvents compared to DMSO or DMF.[13][14] |

| Nonpolar | Toluene, Hexane | Poorly Soluble to Insoluble | The polar amide and amino groups are energetically unfavorable in a nonpolar environment. The energy gained from van der Waals interactions between the aromatic rings and the solvent is insufficient to overcome the strong solute-solute hydrogen bonds in the crystal lattice. |

Experimental Determination of Thermodynamic Solubility

For definitive and quantitative data, experimental measurement is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[15] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Workflow for Solubility Determination

The overall process involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the clear supernatant, typically via High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for shake-flask solubility determination.

Protocol 1: The Shake-Flask Method

This protocol describes the procedure for achieving a saturated solution of this compound.

Materials:

-

This compound (solid powder)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm, ensure solvent compatibility)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment to confirm saturation. A starting point is ~10-20 mg per 1 mL of solvent.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[16][17]

-

Phase Separation (Centrifugation): After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Phase Separation (Filtration): Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.[18] The resulting clear filtrate is your saturated solution sample.

Protocol 2: Quantification by Reverse-Phase HPLC

This protocol outlines how to determine the concentration of the dissolved compound in the filtrate.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

This compound reference standard

-

DMSO (for stock solution)

Procedure:

-

Calibration Curve Preparation:

-

Prepare a primary stock solution of the reference standard in DMSO (e.g., 10 mg/mL).

-

Create a series of at least five calibration standards by serial dilution of the stock solution into the mobile phase or a solvent matching the analytical conditions. The concentration range should bracket the expected solubility.[19]

-

-

Sample Preparation: Dilute the filtrate from Protocol 1 with the mobile phase to bring its concentration into the range of the calibration curve. Record the dilution factor accurately.

-

HPLC Analysis:

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Run a suitable gradient method (e.g., 5% to 95% Mobile Phase B over 10 minutes) to ensure good separation and peak shape.

-

Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., determined by a UV scan).

-

-

Data Analysis and Calculation:

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve's regression line.

-

Calculate the original solubility in the solvent by multiplying the sample concentration by the dilution factor.

-

Sources

- 1. chembk.com [chembk.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Video: Solubility - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mdpi.com [mdpi.com]

- 12. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pharmaguru.co [pharmaguru.co]

A-73: A Strategic Roadmap to Elucidating the Mechanism of Action of N-(4-aminophenyl)-3-chlorobenzamide

Abstract

N-(4-aminophenyl)-3-chlorobenzamide (designated herein as A-73) represents a novel chemical entity with a structure suggestive of potential biological activity. Comprising a 3-chlorobenzamide moiety linked to a p-aminophenyl group, A-73 shares structural motifs with compounds known to modulate diverse biological pathways, including those involved in oncology and virology.[1][2][3][4] However, the precise mechanism of action (MOA) of A-73 remains uncharacterized. This technical guide presents a comprehensive, multi-tiered strategy for the systematic elucidation of A-73's MOA. Designed for researchers in drug discovery and chemical biology, this document provides a logical workflow, from initial hypothesis generation based on structural analysis to definitive target identification and pathway validation. We detail field-proven experimental protocols and data interpretation frameworks, establishing a self-validating system to rigorously define the compound's biological function and therapeutic potential.

Introduction: Structural Rationale and Hypothesis Generation

The discovery of a novel bioactive small molecule is often the beginning of a complex journey to understand its therapeutic potential and mechanism of action.[5] The structure of this compound (A-73) provides the initial clues for formulating testable hypotheses. The molecule can be deconstructed into two key pharmacophores:

-

3-Chlorobenzamide: This scaffold is present in molecules with a range of activities. The position of the chlorine atom can significantly influence biological effects, with meta-substitution often linked to favorable potency and safety profiles in neuroprotective and antimicrobial agents.[2] Furthermore, the benzamide structure is a common feature in inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[6]

-

N-phenylbenzamide Core: This broader class of compounds has demonstrated significant biological activities, including antiviral (against Enterovirus 71, HBV) and antiproliferative effects.[1][3][4][7] The nature and position of substituents on both phenyl rings are critical determinants of activity.[3]

Based on this structural analysis, primary hypotheses for the MOA of A-73 include, but are not limited to:

-

Inhibition of a specific enzyme class, such as protein kinases, PARP, or HDACs.

-

Modulation of a receptor-mediated signaling pathway.

-

Interference with protein-protein interactions.

-

Induction of a specific cellular phenotype, such as apoptosis or cell cycle arrest, through an unknown target.

This guide outlines the experimental roadmap to systematically test these hypotheses.

A Multi-Tiered Experimental Workflow for MOA Deconvolution

Elucidating a compound's MOA requires an integrated approach, combining broad phenotypic screening with specific target identification and validation techniques.[5][8] Our proposed workflow is structured to move from a high-level understanding of cellular effects to the precise identification of molecular interactions.

Figure 1: A strategic workflow for elucidating the mechanism of action of a novel compound.

Tier 1: Phenotypic and Functional Screening

The initial step is to determine the biological context in which A-73 is active.

2.1.1. Broad Anti-Proliferative Screening

A-73 should be screened against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify sensitive cell types and establish initial potency (GI50/IC50 values). This provides crucial information about its potential as an anti-cancer agent and may reveal patterns of activity that suggest a particular MOA.

2.1.2. Kinome Profiling: A High-Value Initial Screen

Given that a significant portion of oncology drugs target kinases, a broad kinase screen is a cost-effective and informative first step.[9][10] Platforms like KINOMEscan® utilize a competition binding assay to quantify the interaction of a compound against hundreds of kinases.[9][11]

Hypothetical Data Presentation: KINOMEscan® Results

| Kinase Target | % Control at 10 µM A-73 | Selectivity Score (S) | Putative Hit? |

| Aurora Kinase A | 2.1 | S(35) = 0.01 | Yes |

| VEGFR2 | 8.9 | S(10) = 0.02 | Yes |

| ABL1 | 95.4 | - | No |

| SRC | 88.1 | - | No |

| ... (460+ other kinases) | >90 | - | No |

| Table 1: Hypothetical primary screen results for A-73 against a kinase panel. A low "% Control" indicates strong binding. Selectivity scores quantify binding relative to the entire panel. |

This initial screen would hypothetically identify Aurora Kinase A and VEGFR2 as high-probability targets, guiding the next phase of investigation.

Tier 2: Direct Target Identification in a Cellular Context

While in vitro screens are valuable, confirming that the compound engages its target within the complex environment of a living cell is critical.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16]

Principle of CETSA: Ligand binding stabilizes a target protein against heat-induced denaturation.[14] By heating intact cells treated with A-73 across a temperature gradient, followed by lysis and quantification of the soluble protein fraction, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the drug confirms direct target engagement.[12][13]

Experimental Protocol: CETSA for Aurora Kinase A

-

Cell Culture and Treatment: Culture a sensitive cell line (e.g., HCT116) to 80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of A-73 (e.g., 10 µM) for 2 hours.

-

Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

-

Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble Aurora Kinase A using a standard Western blot or ELISA protocol.[17][18]

-

Data Analysis: Plot the percentage of soluble Aurora Kinase A relative to the non-heated control against temperature for both vehicle and A-73 treated samples. A rightward shift in the curve for A-73-treated cells indicates target engagement.

Figure 2: Principle of CETSA. Drug binding stabilizes the protein, keeping it soluble at higher temperatures.

Tier 3: Biophysical and Biochemical Validation

Confirmation of direct binding and functional inhibition using purified components is the final step in validating a target.[19]

2.3.1. Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures the binding of an analyte (A-73) to a ligand (purified Aurora Kinase A) immobilized on a sensor chip.[20][21] This technique provides precise data on:

-

Association rate (ka): How quickly the drug binds to the target.

-

Dissociation rate (kd): How long the drug remains bound.

-

Affinity (KD): The equilibrium dissociation constant (kd/ka), a measure of binding strength.

Experimental Protocol: SPR Analysis

-

Immobilization: Covalently immobilize purified recombinant Aurora Kinase A onto a sensor chip surface.

-

Analyte Injection: Inject a series of concentrations of A-73 in a suitable running buffer over the chip surface.

-

Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of A-73 binding to the kinase. This generates a sensorgram.

-

Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Hypothetical Data Presentation: SPR Kinetic Analysis

| Analyte | Target | ka (1/Ms) | kd (1/s) | KD (nM) |

| A-73 | Aurora Kinase A | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Control Cmpd | Aurora Kinase A | 2.0 x 10⁵ | 8.0 x 10⁻³ | 40 |

| Table 2: Hypothetical SPR data for A-73 binding to Aurora Kinase A, indicating a high-affinity interaction. |

2.3.2. Confirming Functional Inhibition with an In Vitro Kinase Assay

To prove that binding leads to functional modulation, a biochemical assay measuring the enzymatic activity of Aurora Kinase A is essential.[10] The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced.[22]

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: In a multi-well plate, combine recombinant Aurora Kinase A, its specific substrate (e.g., a peptide substrate), and ATP.

-

Compound Titration: Add a range of concentrations of A-73 to the wells.

-

Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: The light output is directly proportional to the kinase activity. Plot the signal against the log of A-73 concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Pathway Analysis: Connecting Target to Phenotype

With a validated target, the final step is to demonstrate that target engagement by A-73 in cells leads to the expected downstream signaling consequences and cellular phenotype.

3.1. Western Blot Analysis of the Aurora Kinase A Pathway

Aurora Kinase A is a key regulator of mitosis. Its inhibition should lead to a decrease in the phosphorylation of its downstream substrates, such as Histone H3 at Serine 10 (pHH3(Ser10)).

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Treatment: Treat HCT116 cells with increasing concentrations of A-73 for a defined period (e.g., 24 hours).

-

Lysate Preparation: Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[23][24]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight with primary antibodies against p-Aurora A, total Aurora A, pHH3(Ser10), and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize bands using an ECL detection reagent and an imaging system.[17]

-

Analysis: Quantify band intensities. A dose-dependent decrease in the p-Aurora A and pHH3(Ser10) signal, normalized to total protein and the loading control, would confirm pathway inhibition.

Figure 3: Hypothesized signaling pathway inhibited by A-73.

Conclusion

This guide outlines a rigorous, systematic, and industry-standard approach to deconvolute the mechanism of action for a novel compound, this compound. By progressing through tiered experiments—from broad phenotypic screening to specific target engagement, biophysical characterization, and cellular pathway analysis—researchers can build a comprehensive and validated model of the compound's MOA. This foundational knowledge is indispensable for guiding further preclinical and clinical development, enabling informed decisions about therapeutic indications, biomarker strategies, and potential combination therapies.[25][26]

References

-

A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

-

Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone. [Link]

-

Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis Online. [Link]

-

KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

-

Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

KINOMEscan Technology. Eurofins Discovery. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

Mechanism of Action (MOA). Sygnature Discovery Nottingham. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH. [Link]

-

Biochemical Mechanisms of Drug Action: What Does It Take For Success?. ResearchGate. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. NIH. [Link]

-

CETSA. Pelago Bioscience. [Link]

-

Examples of approved drugs containing an N‐phenylbenzamide motif. ResearchGate. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. [Link]

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

-

Drug Action Mechanisms and their Relevance for Therapeutics. Scholars Research Library. [Link]

-

Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Dovepress. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

- 15. news-medical.net [news-medical.net]

- 16. CETSA [cetsa.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. portlandpress.com [portlandpress.com]

- 21. denovobiolabs.com [denovobiolabs.com]

- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 24. assaygenie.com [assaygenie.com]

- 25. researchgate.net [researchgate.net]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Potential Biological Activity of N-(4-aminophenyl)-3-chlorobenzamide

Executive Summary

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its versatility allows for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide focuses on a specific, under-investigated derivative, N-(4-aminophenyl)-3-chlorobenzamide . In the absence of extensive direct studies on this molecule, this document serves as a comprehensive roadmap for its synthesis, characterization, and biological evaluation. We will leverage established structure-activity relationships (SAR) from related benzamide analogues to generate actionable hypotheses and provide detailed, field-proven protocols to systematically uncover its therapeutic potential. This guide is structured to empower researchers to move from chemical synthesis to in-depth biological characterization, transforming a novel chemical entity into a potential lead compound.

Introduction: The Benzamide Scaffold as a Privileged Structure

Benzamide derivatives are recognized as "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets.[1] The amide linkage provides a stable, planar unit that can participate in crucial hydrogen bonding interactions within enzyme active sites and receptor pockets. The aromatic rings offer a platform for diverse substitutions that can modulate pharmacokinetic properties and target specificity. Notable examples of benzamide-containing drugs include Entinostat, a histone deacetylase (HDAC) inhibitor, and Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, underscoring the scaffold's relevance in oncology.[2][3]

The structure of This compound combines several features of interest:

-

N-phenylbenzamide Core: This core structure is common in compounds targeting various enzymes and receptors.[4]

-

3-chloro Substitution: The meta-positioned chlorine atom can influence the molecule's electronic properties and binding orientation within a target, potentially enhancing potency or altering selectivity.[5]

-

4-amino Group: The terminal aniline moiety provides a site for further derivatization and can act as a key hydrogen bond donor, a feature often critical for interaction with biological targets like kinases or HDACs.[6]

This guide outlines a systematic approach to explore the hypothesis that this compound possesses significant biological activity, with a primary focus on its potential as an anticancer agent.

Chemical Synthesis and Characterization

The synthesis of this compound is predicated on a standard amide coupling reaction. A plausible and efficient synthetic route involves the acylation of p-phenylenediamine with 3-chlorobenzoyl chloride.

2.1. Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

2.2. Detailed Synthesis Protocol

This protocol describes the acylation of an amine with an acyl chloride, a robust and widely used method for amide bond formation. A related synthesis is documented for the analogous compound, 3-amino-N-(4-chlorophenyl)benzamide, providing a strong procedural precedent.[7]

-

Reaction Setup: To a solution of p-phenylenediamine (1.1 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) containing a non-nucleophilic base like triethylamine (1.2 equivalents), add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise at 0°C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

-

-

Workup: Upon completion, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

In Silico Profiling: A Hypothesis-Driven Approach

Before embarking on extensive wet-lab experiments, in silico tools can provide valuable predictions about the molecule's potential biological activities and pharmacokinetic properties (ADME/Tox).[8][9][10] This computational screening helps prioritize experimental efforts.

3.1. Molecular Docking

Based on the structural similarity of this compound to known enzyme inhibitors, molecular docking studies are proposed against key anticancer targets.[11]

-

Histone Deacetylases (HDACs): The N-(2-aminophenyl)benzamide moiety is a known zinc-binding group in potent HDAC inhibitors.[6][12] We will model the binding of our compound within the active site of HDAC1.

-

Poly(ADP-ribose) Polymerases (PARPs): Many PARP inhibitors feature a benzamide core.[2]

-

Bacterial DNA Gyrase: The chloro-substituted benzamide scaffold has shown promise in targeting bacterial enzymes.[13]

3.2. ADME/Tox Prediction

Web-based platforms like SwissADME and pkCSM will be used to predict key drug-like properties.[9][14]

Table 1: Predicted Physicochemical and ADME Properties (Hypothetical)

| Property | Predicted Value | Acceptable Range | Implication |

|---|---|---|---|

| Molecular Weight | 246.69 g/mol | < 500 | Good for absorption |

| LogP | 2.85 | < 5 | Good membrane permeability |

| H-bond Donors | 2 | < 5 | Favorable for binding |

| H-bond Acceptors | 2 | < 10 | Favorable for binding |

| TPSA | 55.12 Ų | < 140 Ų | Good oral bioavailability potential |

| Ames Toxicity | Non-mutagen | N/A | Low mutagenicity risk |

| hERG Inhibition | Low risk | N/A | Low cardiotoxicity risk |

Proposed Biological Evaluation Strategy

A tiered screening approach is proposed to efficiently evaluate the biological potential of this compound.

Caption: A tiered workflow for biological activity screening.

4.1. Tier 1: Primary Screening

The initial evaluation will assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.

-

Rationale: N-phenylbenzamide derivatives have shown broad anticancer activity.[4][15] The selected cell lines represent different cancer types, providing a preliminary spectrum of activity.

-

Cell Lines:

-

A549 (Lung Carcinoma)

-

MCF-7 (Breast Adenocarcinoma)

-

HeLa (Cervical Carcinoma)

-

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to determine cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]

-

Endpoint: The half-maximal inhibitory concentration (IC50) will be determined for each cell line.

Table 2: Expected Output from MTT Cytotoxicity Assay (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |

|---|---|---|---|

| A549 | Lung | 8.5 | 0.8 |

| MCF-7 | Breast | 12.1 | 1.2 |

| HeLa | Cervical | 9.3 | 0.9 |

The compound will be screened for activity against representative bacterial strains.

-

Rationale: Chlorobenzamide derivatives have reported antimicrobial properties.[17][18][19]

-

Strains:

-

Staphylococcus aureus (Gram-positive)

-

Escherichia coli (Gram-negative)

-

-

Methodology: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method.

-

Endpoint: The lowest concentration of the compound that prevents visible bacterial growth.

4.2. Tier 2: Mechanism of Action Elucidation

If significant cytotoxicity is observed in Tier 1, subsequent assays will investigate the underlying mechanism of cell death.

-

Rationale: Many effective anticancer agents induce programmed cell death (apoptosis).

-

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[20] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membranes.[21]

Caption: A potential intrinsic apoptosis signaling pathway.

-

Rationale: Disruption of the cell cycle is a common mechanism for anticancer drugs.

-

Methodology: Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry.[22][23] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24][25]

Detailed Experimental Protocols

5.1. MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies.[26]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Self-Validation: During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. The intensity of the color is a direct readout of metabolic activity.

-

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 value.

5.2. Annexin V/PI Apoptosis Assay Protocol